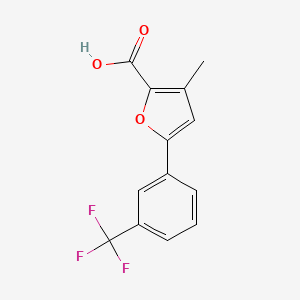
3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a trifluoromethyl phenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects.
類似化合物との比較
- 5-(3-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles
Comparison: Compared to similar compounds, 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid is unique due to the presence of the methyl group on the furan ring. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
特性
分子式 |
C13H9F3O3 |
|---|---|
分子量 |
270.20 g/mol |
IUPAC名 |
3-methyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H9F3O3/c1-7-5-10(19-11(7)12(17)18)8-3-2-4-9(6-8)13(14,15)16/h2-6H,1H3,(H,17,18) |
InChIキー |
UANOIADLWBLXOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


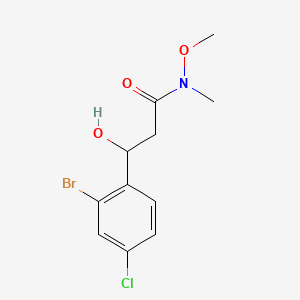
![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)


![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one](/img/structure/B14769277.png)
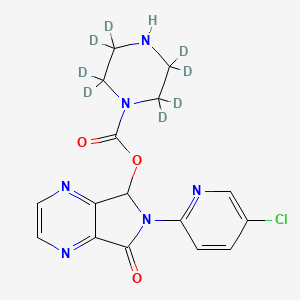
![Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14769290.png)
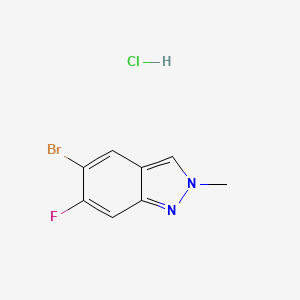
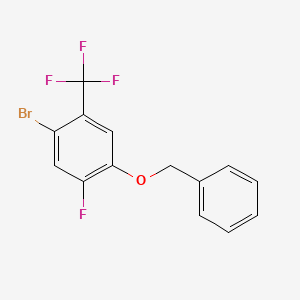
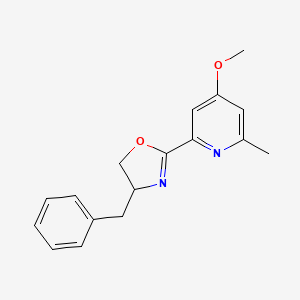
![5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14769319.png)
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14769320.png)
